N-Hex-5-en-2-ylidenehydroxylamine
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Overview
Description
N-Hex-5-en-2-ylidenehydroxylamine is a chemical compound with the molecular formula C₆H₁₁NO. It is also known by other names such as hex-5-en-2-one oxime and allylacetone oxime . This compound is characterized by the presence of a hydroxylamine group attached to a hexenyl chain, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hex-5-en-2-ylidenehydroxylamine can be synthesized through the reaction of 1-hexen-5-one with hydroxylamine . The reaction typically involves the use of an acid catalyst to facilitate the formation of the oxime. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the efficient conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-Hex-5-en-2-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis.
Scientific Research Applications
N-Hex-5-en-2-ylidenehydroxylamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Hex-5-en-2-ylidenehydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparison with Similar Compounds
Similar Compounds
Hexylamine: A similar compound with the formula C₆H₁₅N, used in surfactants, pesticides, and pharmaceuticals.
N-Pentan-2-ylidenehydroxylamine: Another hydroxylamine derivative with similar chemical properties.
Uniqueness
N-Hex-5-en-2-ylidenehydroxylamine is unique due to its specific structure, which includes a hexenyl chain and a hydroxylamine group This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis
Properties
CAS No. |
59239-06-4 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
N-hex-5-en-2-ylidenehydroxylamine |
InChI |
InChI=1S/C6H11NO/c1-3-4-5-6(2)7-8/h3,8H,1,4-5H2,2H3 |
InChI Key |
DSGWTRUNWLIJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CCC=C |
Origin of Product |
United States |
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